Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate
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Overview
Description
Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate is an organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining. The compound’s structure consists of an azo group (-N=N-) linking an aminophenyl group to a hydroxynaphthalene sulphonate group, which contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-1-sulphonic acid in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through crystallization and filtration techniques to obtain a high-purity dye suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulphonate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The sulphonate group enhances the compound’s solubility in water, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-2-sulphonate
- Ammonium 4-((4-aminophenyl)azo)-3-hydroxynaphthalene-1-sulphonate
Uniqueness
Ammonium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The position of the hydroxyl and sulphonate groups on the naphthalene ring influences the compound’s solubility, stability, and interaction with other molecules, making it particularly valuable in applications requiring precise colorimetric properties.
Properties
CAS No. |
83006-63-7 |
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Molecular Formula |
C16H13N3O4S.H3N C16H16N4O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
azanium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H13N3O4S.H3N/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);1H3 |
InChI Key |
LXNOSKSMVWPBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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